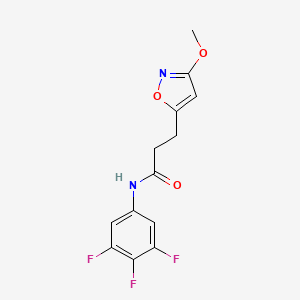![molecular formula C21H21N5O2 B11021731 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11021731.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzimidazole moiety linked to a quinazolinone structure through an ethyl and butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole: Starting with o-phenylenediamine and reacting it with formic acid to form benzimidazole.
Quinazolinone Synthesis: Reacting anthranilic acid with formamide to produce quinazolinone.
Linking the Moieties: The benzimidazole and quinazolinone structures are then linked through an ethyl chain using ethyl bromide in the presence of a base like potassium carbonate.
Final Coupling: The resulting intermediate is then coupled with butanoyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch Reactors: For controlled reaction conditions.
Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions with oxidizing agents.
Reduction: Conducted in anhydrous conditions to prevent side reactions.
Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Can lead to the formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: May produce reduced forms of the benzimidazole or quinazolinone rings.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biology: Studied for its role in modulating biological pathways and its potential as a molecular probe.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thus affecting various biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide: shares similarities with other benzimidazole and quinazolinone derivatives.
Benzimidazole Derivatives: Known for their anti-parasitic and anti-fungal properties.
Quinazolinone Derivatives: Studied for their anti-cancer and anti-inflammatory activities.
Uniqueness
- The unique combination of benzimidazole and quinazolinone in a single molecule provides a distinct set of chemical and biological properties.
- This compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable subject of study.
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C21H21N5O2/c27-20(22-12-11-19-24-17-8-3-4-9-18(17)25-19)10-5-13-26-14-23-16-7-2-1-6-15(16)21(26)28/h1-4,6-9,14H,5,10-13H2,(H,22,27)(H,24,25) |
InChI Key |
CUCANMHPCMKSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B11021664.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-L-proline](/img/structure/B11021669.png)

![1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11021678.png)
![(2S)-phenyl({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)ethanoic acid](/img/structure/B11021698.png)
![5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11021702.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11021708.png)

![N-[3-(acetylamino)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021716.png)
![1-[2-(2-methoxyphenyl)ethyl]-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021717.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B11021720.png)
![methyl 5-methyl-2-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11021725.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11021729.png)
